1-Methylpiperidine-2,6-dione
Overview
Description
1-Methylpiperidine-2,6-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, characterized by the presence of a methyl group at the nitrogen atom and two keto groups at the 2 and 6 positions of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 1-Methylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in gene expression and regulation .
Mode of Action
This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction also induces the expression of fetal hemoglobin (HbF) protein .
Biochemical Pathways
The compound affects the pathway involving the WIZ protein and HbF. The reduction in WIZ protein expression and the induction of HbF protein expression can have significant downstream effects, particularly in the treatment of blood disorders like sickle cell disease and β-thalassemia .
Pharmacokinetics
The ADME properties of this compound are as follows :
These properties impact the bioavailability of the compound, which is further influenced by its solubility. The compound is very soluble in water (61.8 mg/ml at 20°C) .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes can ameliorate symptoms in patients with sickle cell disease and β-thalassemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound should be stored in a dry room at normal temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It has been suggested that this compound may have potential therapeutic benefits in patients suffering from diseases such as sickle cell disease and β-thalassemia .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of N-methylglutarimide. The reaction typically requires a strong base, such as potassium tert-butoxide, to promote the cyclization process. The reaction conditions often include heating the reactants in a suitable solvent, such as dimethyl sulfoxide, to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Methylpiperidine-2,6-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of drugs for neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methylpiperidine-2,6-dione can be compared with other similar compounds, such as:
Piperidine-2,6-dione: Lacks the methyl group at the nitrogen atom, resulting in different chemical properties and reactivity.
3-Methylpiperidine-2,6-dione: The methyl group is positioned at the 3 position instead of the nitrogen atom, leading to variations in its chemical behavior.
4,4-Dimethylpiperidine-2,6-dione: Contains two methyl groups at the 4 position, which significantly alters its steric and electronic properties.
Uniqueness: this compound is unique due to the presence of the methyl group at the nitrogen atom, which influences its reactivity and interaction with molecular targets. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in various fields .
Properties
IUPAC Name |
1-methylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOLIKWIVQHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
119499-71-7 | |
Record name | 2,6-Piperidinedione, 1-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119499-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6073449 | |
Record name | 2,6-Piperidinedione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25077-25-2 | |
Record name | N-Methylglutarimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25077-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutarimide, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Piperidinedione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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